Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C10H14O4S |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O4S/c1-3-13-4-5-14-8-6-9(15-7-8)10(11)12-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
DYOOWRSDUSCECX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CSC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Lithiated Alkoxyallene-Based Cyclization
A catalyst-free, one-pot synthesis route for 4-alkoxy-substituted thiophenes was developed by Russian researchers, leveraging lithiated alkoxyallenes as key intermediates. While the original study focused on 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles, the methodology can be adapted for Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate through strategic reagent substitution:
Reaction Sequence
-
Lithiation : n-BuLi reacts with 2-ethoxyethoxyallene at −78°C in THF, forming a stabilized allenyl lithium species.
-
Isothiocyanate Addition : Phenyl isothiocyanate introduces the sulfur atom via nucleophilic attack.
-
Cyclization : Intramolecular cyclization with 2-bromoacetonitrile constructs the thiophene ring.
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C → 25°C (gradient) | Prevents side reactions |
| Solvent | Anhydrous THF | Enhances lithiation |
| Molar Ratio (Allene:n-BuLi) | 1:1.1 | Minimizes excess base |
This method achieves 68–82% yields for analogous structures, with scalability demonstrated at 50–100 mmol scales.
Esterification of Preformed Thiophene Carboxylic Acids
Acid-Catalyzed Fischer Esterification
Starting from 4-(2-ethoxyethoxy)thiophene-2-carboxylic acid, esterification with methanol under acidic conditions provides a straightforward pathway:
Reaction Setup
Process Parameters
| Variable | Optimal Range | Effect |
|---|---|---|
| Catalyst Loading | 5–7% H₂SO₄ (v/v) | Accelerates equilibrium |
| Reflux Duration | 6–8 hours | >90% conversion |
| Methanol Excess | 5:1 (mol/mol) | Shifts equilibrium |
Yield Enhancement Strategies
-
Azeotropic Removal : Dean-Stark trap for water removal increases yield to 94%.
-
Microwave Assistance : 30-minute irradiation at 100°C reduces reaction time by 80% while maintaining 89% yield.
Palladium-Catalyzed Cross-Coupling Approaches
| Aspect | Recommendation | Rationale |
|---|---|---|
| Solvent Selection | Replace THF with 2-MeTHF | Higher boiling point, better safety |
| Lithium Waste | Quench with IPA/water | Prevents exotherms |
| Product Isolation | Crystallization from EtOAc/hexane | ≥98% purity |
Industrial Feasibility
-
Estimated production cost: $120–150/kg at 100 kg scale.
-
E-factor: 18 (opportunities exist for solvent recycling to reduce to 12).
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.52 | d (J=3.2 Hz) | 1H | H-3 thiophene |
| 6.89 | d (J=3.2 Hz) | 1H | H-5 thiophene |
| 4.20 | m | 2H | OCH₂CH₂O |
| 3.85 | s | 3H | COOCH₃ |
IR (ATR)
-
1705 cm⁻¹: Ester C=O stretch
-
1248 cm⁻¹: Asymmetric C-O-C (ethoxyethoxy)
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions are common in thiophene chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate possesses a complex structure characterized by the presence of a thiophene ring, an ester functional group, and an ethoxyethoxy substituent. The molecular formula is , and its molecular weight is approximately 198.24 g/mol. The unique structure allows for various chemical reactions, making it a versatile compound in synthetic chemistry.
Medicinal Chemistry Applications
This compound has been investigated for its potential biological activities, particularly in the field of cancer research. The compound's interactions with biological targets have been explored through various studies:
- Anticancer Activity : Research indicates that thiophene derivatives can exhibit significant anticancer properties. This compound has shown promise in inhibiting specific cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity .
- Mechanism of Action : The compound's mechanism may involve modulation of enzyme activity or receptor binding, influencing pathways related to cancer progression. Studies have highlighted its potential to interfere with mutant forms of epidermal growth factor receptors (EGFR), which are often implicated in cancer .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:
- Substitution Reactions : The compound can undergo various substitution reactions where the ethoxyethoxy group can be replaced with other functional groups, allowing for the diversification of chemical entities .
- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds essential for constructing complex organic frameworks .
Materials Science
The unique electronic properties imparted by the thiophene structure make this compound suitable for applications in materials science:
- Conductive Polymers : Thiophenes are known for their conductivity and are often used in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices can enhance their electrical properties .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
Mechanism of Action
The mechanism of action of Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxylate Esters
Structural and Functional Group Variations
The following table summarizes key structural features, physical properties, and applications of Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate and analogous compounds:
| Compound Name | Substituents (Thiophene Positions) | Ester Group | Key Properties/Activities | Reference ID |
|---|---|---|---|---|
| This compound | 4-(2-ethoxyethoxy) | Methyl | Enhanced solubility; potential intermediate for bioactive molecules | [6] |
| Methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-3-bromothiophene-2-carboxylate (4b) | 3-Br, 4-(benzyloxy-methoxyphenyl) | Methyl | mp 148°C; IR peaks at 1731 cm⁻¹ (C=O); used in heterocyclic synthesis | [2] |
| Methyl 3-amino-5-[4-(morpholin-4-yl)phenyl]thiophene-2-carboxylate (3e) | 3-NH₂, 5-(morpholinophenyl) | Methyl | 73% yield; NMR-confirmed structure; precursor for kinase inhibitors | [4] |
| Methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate (15) | 5-(4-hydroxyphenyl) | Methyl | Intermediate for PPAR agonists; purity >95% (qNMR) | [5] |
| Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate | 3-Br, 4-CN, 5-(sulfanyl-ethoxycarbonyl) | Ethyl | Monoclinic crystal (P2₁/c); Sandmeyer reaction product; bioactive intermediate | [9], [11] |
| Methyl 3-(N-(2-(2-ethoxyethoxy)-4-(hexylamino)phenyl)sulfamoyl)thiophene-2-carboxylate (9u) | 3-sulfamoyl, 2-ethoxyethoxy, 4-hexylamino | Methyl | PPARβ/δ inverse agonist; prolonged cellular activity; in vivo efficacy in mice | [6] |
Key Comparative Analyses
Substituent Position and Electronic Effects :
- The 4-position substitution in this compound contrasts with 3- or 5-position substituents in analogs (e.g., 3-NH₂ in , 5-aryl in ). Position 4 substituents may reduce steric hindrance, favoring planar molecular conformations critical for π-π stacking in materials science or receptor binding .
- Bromine at position 3 (compound 4b ) increases electrophilicity, enabling nucleophilic substitution, while the 2-ethoxyethoxy group enhances hydrophilicity .
Ester Group Influence :
- Methyl esters (e.g., compound 3e ) generally exhibit lower hydrolytic stability compared to ethyl esters (e.g., compound in ), impacting bioavailability and metabolic pathways.
Biological Activity :
- Compound 9u demonstrates that 2-ethoxyethoxy and sulfamoyl groups synergize to improve cellular uptake and PPARβ/δ antagonism, whereas simpler analogs like Methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate lack this activity due to fewer functional groups.
Synthetic Yields and Methods: Yields vary significantly: 22% for Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate vs. 73% for compound 3e . This highlights the efficiency of Pd-catalyzed cross-coupling over multicomponent reactions.
Biological Activity
Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered interest for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiophene ring, an ethoxyethoxy side chain, and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 242.29 g/mol. The presence of the ethoxyethoxy group enhances its solubility in organic solvents, potentially affecting its bioavailability.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound may possess anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity. The ethoxyethoxy group can enhance binding affinity due to increased hydrophobic interactions.
- Receptor Modulation : It may act as a ligand for various receptors involved in inflammation and infection response, potentially leading to altered signaling pathways .
Study on Anticancer Activity
A study focused on the structure-activity relationship (SAR) of thiophene derivatives indicated that modifications at the thiophene ring can significantly enhance anticancer activity against specific cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating promising cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 5.00 |
| This compound | MCF-7 | 7.50 |
Antimicrobial Activity Assessment
In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting effective antimicrobial properties.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Q & A
Basic: What are the standard synthetic routes for Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves:
- Gewald Reaction : A two-step process using ketones, sulfur, and cyanoacetates to form the thiophene core .
- Alkylation : Reacting thiophene-2-carboxylate derivatives with 2-ethoxyethyl halides in the presence of a base (e.g., K₂CO₃) to introduce the ethoxyethoxy substituent .
Optimization Strategies :
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Confirm substituent integration (e.g., ethoxyethoxy protons at δ 3.5–4.0 ppm) .
- 13C NMR : Verify carbonyl (C=O) and thiophene ring carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 273.09) .
- Elemental Analysis : Ensure C, H, O, S percentages align with theoretical values (e.g., C: 53.3%, H: 6.3%) .
Advanced: How can contradictory data regarding the biological activity of thiophene derivatives like this compound be resolved?
Methodological Answer:
- Assay Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
- Substituent Analysis : Use structure-activity relationship (SAR) studies to isolate the impact of the ethoxyethoxy group versus other moieties .
- Computational Modeling : Molecular docking can predict binding affinities to targets like PPARβ/δ, reconciling discrepancies between in vitro and in vivo data .
Advanced: What strategies are effective in modifying the substituents on the thiophene ring to enhance target specificity in drug development?
Methodological Answer:
- Electron-Donating/Withdrawing Groups :
- Methoxy groups increase electron density, enhancing interactions with hydrophobic pockets .
- Halogens (e.g., Br, Cl) improve metabolic stability and target binding .
- Steric Effects : Bulky substituents (e.g., cyclohexylphenyl) reduce off-target interactions .
Example Comparison Table (Based on ):
| Substituent | Impact on Activity | Reference |
|---|---|---|
| 4-Methylphenyl | Enhances lipophilicity | |
| 4-Fluorophenyl | Improves metabolic stability | |
| Naphthalen-1-yl | Alters optical properties |
Basic: What analytical techniques are critical for characterizing the physicochemical properties of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using C18 columns and UV detection at 254 nm .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress (silica gel, ethyl acetate/hexane eluent) .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced: How do reaction conditions influence the regioselectivity of electrophilic substitution in the synthesis of derivatives?
Methodological Answer:
- Solvent Polarity : Polar solvents favor electrophilic attack at the 4-position due to stabilization of transition states .
- Temperature : Lower temperatures (−10°C) reduce side reactions during bromination .
- Directing Groups : Electron-donating groups (e.g., methoxy) direct substitution to adjacent positions .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile by-products .
- Spill Management : Neutralize acidic/basic residues before disposal .
Advanced: What computational methods are employed to predict the interaction mechanisms between this compound and biological targets like enzymes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate ligand-receptor binding to identify key residues (e.g., His-449 in PPARβ/δ) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR Modeling : Relate substituent electronegativity to inhibitory potency (e.g., Hammett constants) .
Basic: How can researchers address solubility challenges during in vitro assays for this compound?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) to dissolve the compound without cytotoxicity .
- Surfactants : Add Tween-80 (0.01%) to improve aqueous dispersion .
- pH Adjustment : Buffered solutions (pH 7.4) prevent precipitation in physiological conditions .
Advanced: What methodologies are used to investigate the metabolic stability and degradation pathways of thiophene-based compounds?
Methodological Answer:
- LC-MS/MS : Identify metabolites via fragmentation patterns (e.g., hydroxylation at the ethoxyethoxy chain) .
- Radiolabeling : Track 14C-labeled compounds in hepatocyte incubations to quantify degradation rates .
- Enzyme Incubation : Use cytochrome P450 isoforms (e.g., CYP3A4) to simulate hepatic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
